NF023 (hexasodium)
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Overview
Description
NF023 (hexasodium) is a selective and competitive antagonist of the P2X1 receptor. It is a suramin analog and exhibits subtype-selective competitive antagonism at P2X1 receptors. The compound has the molecular formula C35H20N4Na6O21S6 and a molecular weight of 1162.88 g/mol . NF023 (hexasodium) is known for its ability to inhibit the contraction induced by electrical field stimulation in smooth muscle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF023 (hexasodium) involves multiple steps, including the formation of sulfonated naphthalene derivatives and their subsequent coupling with aromatic amines. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the sulfonation and coupling reactions .
Industrial Production Methods
Industrial production of NF023 (hexasodium) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under desiccating conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
NF023 (hexasodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in NF023 (hexasodium) can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various sulfonated and substituted derivatives of NF023 (hexasodium), which can be further analyzed for their biological activity .
Scientific Research Applications
NF023 (hexasodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and functions of P2X1 receptors.
Biology: Employed in research to understand the role of P2X1 receptors in cellular signaling and muscle contraction.
Medicine: Investigated for its potential therapeutic applications in conditions involving smooth muscle contraction and inflammation.
Industry: Utilized in the development of new drugs targeting P2X1 receptors
Mechanism of Action
NF023 (hexasodium) exerts its effects by selectively and competitively binding to P2X1 receptors, thereby inhibiting their activation. This antagonism prevents the influx of calcium ions, which is essential for muscle contraction and other cellular processes. The compound’s molecular targets include the P2X1 receptor and other related ion channels .
Comparison with Similar Compounds
Similar Compounds
Suramin: Another P2X1 receptor antagonist with a broader range of activity.
A-317491: A non-nucleotide P2X3 and P2X2/3 receptor antagonist.
Gefapixant: A P2X3 receptor antagonist with potential therapeutic applications in respiratory diseases
Uniqueness of NF023 (hexasodium)
NF023 (hexasodium) is unique due to its high selectivity and competitive antagonism at P2X1 receptors. Its ability to inhibit smooth muscle contraction induced by electrical field stimulation sets it apart from other similar compounds .
Properties
Molecular Formula |
C35H20N4Na6O21S6 |
---|---|
Molecular Weight |
1162.9 g/mol |
IUPAC Name |
hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6 |
InChI Key |
FMQURVHYTBGYSQ-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonyms |
8,8'-(carbonylbis(imino-3,1-phenylene))bis-(1,3,5-naphthalenetrisulfonic acid) NF-023 NF023 |
Origin of Product |
United States |
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